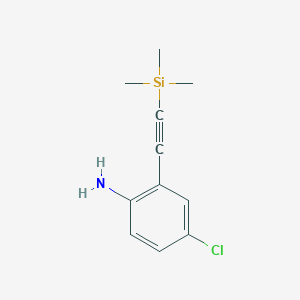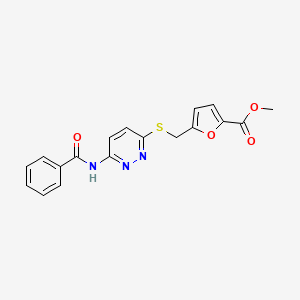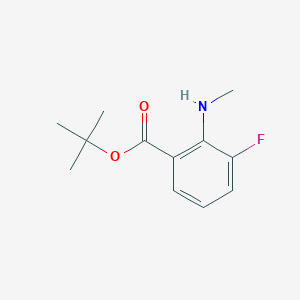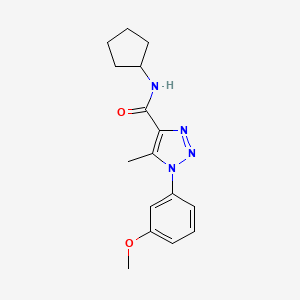![molecular formula C23H17ClN4O3S B2840468 6-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-(4-methoxybenzyl)-5-methylthieno[2,3-d]pyrimidin-4(3H)-one CAS No. 1326806-46-5](/img/structure/B2840468.png)
6-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-(4-methoxybenzyl)-5-methylthieno[2,3-d]pyrimidin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
6-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-(4-methoxybenzyl)-5-methylthieno[2,3-d]pyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C23H17ClN4O3S and its molecular weight is 464.92. The purity is usually 95%.
BenchChem offers high-quality 6-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-(4-methoxybenzyl)-5-methylthieno[2,3-d]pyrimidin-4(3H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-(4-methoxybenzyl)-5-methylthieno[2,3-d]pyrimidin-4(3H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
The synthesis of similar compounds involves multi-step chemical reactions, starting from specific precursors and undergoing various transformations, including cyclization, condensation, and functional group modifications. These compounds are characterized using techniques such as IR spectroscopy, NMR (1H and 13C), mass spectrometry, and elemental analysis to confirm their structures.
Biological Activities
- Antimicrobial Activity : Some derivatives have demonstrated significant in vitro antibacterial and antifungal activities against a variety of pathogens, including Staphylococcus aureus, Escherichia coli, Candida albicans, and Aspergillus species. These activities suggest potential applications in developing new antimicrobial agents.
- Anticancer Activity : Certain derivatives exhibit promising anticancer properties, with higher activity than reference drugs in some cases. This indicates potential therapeutic applications in cancer treatment.
- Enzyme Inhibition : Some studies focus on the inhibition of specific enzymes, such as lipase and α-glucosidase, which are relevant in the context of metabolic disorders. Compounds showing significant enzyme inhibition activity could be explored as therapeutic agents for diseases related to enzyme dysregulation.
Mechanisms of Action
The detailed mechanisms by which these compounds exert their biological activities are subject to ongoing research. Molecular docking studies and interaction analyses with biological targets, such as enzymes and cellular receptors, provide insights into the potential modes of action at the molecular level.
Potential Applications
Given their biological activities, compounds like the one could be explored further for their therapeutic potential. Applications could range from antimicrobial and anticancer agents to enzyme inhibitors for managing metabolic disorders. Further research, including in vivo studies and clinical trials, would be necessary to fully understand their efficacy and safety profiles.
- Synthesis, antibacterial and antifungal activity of novel benzothiazole pyrimidine derivatives (Maddila et al., 2016)
- Novel pyrazole derivatives with oxa/thiadiazolyl, pyrazolyl moieties and pyrazolo[4,3-d]-pyrimidine derivatives as potential antimicrobial and anticancer agents (Hafez et al., 2016)
- Synthesis of some novel heterocyclic compounds derived from 2-[3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazol-4-yl]acetohydrazide and investigation of their lipase and α-glucosidase inhibition (Bekircan et al., 2015)
properties
IUPAC Name |
6-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-[(4-methoxyphenyl)methyl]-5-methylthieno[2,3-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17ClN4O3S/c1-13-18-22(25-12-28(23(18)29)11-14-7-9-15(30-2)10-8-14)32-19(13)21-26-20(27-31-21)16-5-3-4-6-17(16)24/h3-10,12H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVPINRFHQPMRSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=O)N(C=N2)CC3=CC=C(C=C3)OC)C4=NC(=NO4)C5=CC=CC=C5Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17ClN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-(4-methoxybenzyl)-5-methylthieno[2,3-d]pyrimidin-4(3H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![({[(4-Methylbenzyl)amino]carbonyl}amino)acetic acid](/img/structure/B2840387.png)

![6-[[1-(5-Ethylfuran-2-yl)-2-methoxyethyl]amino]pyridine-3-sulfonyl fluoride](/img/structure/B2840391.png)
![3-(4-Chlorophenyl)sulfonyl-6-fluoro-1-[(4-fluorophenyl)methyl]quinolin-4-one](/img/structure/B2840392.png)
![N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2840394.png)
![N-(4-ethoxyphenyl)-2-(1-ethyl-6-(furan-2-ylmethyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide](/img/structure/B2840395.png)


![(2E)-3-[4-(dimethylamino)phenyl]-2-(2-thienylsulfonyl)-2-propenenitrile](/img/structure/B2840401.png)
![2-(3,5-dinitrophenyl)-1-(3-methoxypropyl)-1H-imidazo[4,5-b]quinoxaline](/img/structure/B2840402.png)
![N-Cyclopentyl-2-[4-(trifluoromethyl)pyrimidin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxamide](/img/structure/B2840403.png)
![4-[(cyclopropylcarbonyl)amino]-N-(4-methylbenzyl)-3-pyridin-2-ylisothiazole-5-carboxamide](/img/structure/B2840405.png)
![1-Methyl-3-({thieno[3,2-d]pyrimidin-4-yloxy}methyl)piperidine](/img/structure/B2840406.png)